molecular formula C12H17N5O3 B1209044 1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 5089-89-4

1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B1209044
CAS No.: 5089-89-4
M. Wt: 279.3 g/mol
InChI Key: HGLLQAPXHCAZBP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a derivative of theophylline, a well-known methylxanthine drug. The molecular formula of this compound is C₁₂H₁₇N₅O₃, and it has a molecular weight of 279.30 g/mol . This compound is characterized by the presence of a morpholine ring attached to the theophylline structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione typically involves the reaction of theophylline with morpholine in the presence of a suitable catalyst. One common method involves the use of a coupling reaction between theophylline and morpholine under basic conditions, often using reagents such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the morpholine ring .

Scientific Research Applications

1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels within cells. This results in the relaxation of smooth muscle, particularly in the bronchial airways, and has anti-inflammatory effects. The compound also blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other methylxanthines. This structural modification can enhance its solubility, stability, and potentially its therapeutic efficacy .

Properties

CAS No.

5089-89-4

Molecular Formula

C12H17N5O3

Molecular Weight

279.3 g/mol

IUPAC Name

1,3-dimethyl-7-(morpholin-4-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C12H17N5O3/c1-14-10-9(11(18)15(2)12(14)19)17(7-13-10)8-16-3-5-20-6-4-16/h7H,3-6,8H2,1-2H3

InChI Key

HGLLQAPXHCAZBP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCOCC3

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCOCC3

melting_point

177.0 °C

Key on ui other cas no.

5089-89-4

Synonyms

2-(1,3-dimethylxanthinyl-7-methyl)-4-methylmorpholine

Origin of Product

United States

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